(tetrahydro-2H-pyran-4-yl)Carbamic chloride (tetrahydro-2H-pyran-4-yl)Carbamic chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18594856
InChI: InChI=1S/C6H10ClNO2/c7-6(9)8-5-1-3-10-4-2-5/h5H,1-4H2,(H,8,9)
SMILES:
Molecular Formula: C6H10ClNO2
Molecular Weight: 163.60 g/mol

(tetrahydro-2H-pyran-4-yl)Carbamic chloride

CAS No.:

Cat. No.: VC18594856

Molecular Formula: C6H10ClNO2

Molecular Weight: 163.60 g/mol

* For research use only. Not for human or veterinary use.

(tetrahydro-2H-pyran-4-yl)Carbamic chloride -

Specification

Molecular Formula C6H10ClNO2
Molecular Weight 163.60 g/mol
IUPAC Name N-(oxan-4-yl)carbamoyl chloride
Standard InChI InChI=1S/C6H10ClNO2/c7-6(9)8-5-1-3-10-4-2-5/h5H,1-4H2,(H,8,9)
Standard InChI Key PEEASXMSCXPYMX-UHFFFAOYSA-N
Canonical SMILES C1COCCC1NC(=O)Cl

Introduction

Synthesis and Industrial Preparation

Industrial Production

Industrial methods prioritize safety and scalability. Continuous flow reactors are employed to minimize exposure to toxic intermediates like phosgene. Green chemistry principles, such as using dimethyl carbonate as a phosgene substitute, are increasingly adopted .

Physical and Chemical Properties

PropertyValue/DescriptionSource
Boiling Point50–52°C (predicted)
Density1.201 ± 0.06 g/cm³
SolubilityMiscible in DCM, THF; insoluble in H₂O
StabilityMoisture-sensitive; decomposes above 60°C

The compound’s reactivity is dominated by the carbamic chloride group, which undergoes hydrolysis to form carbamic acid or reacts with nucleophiles (e.g., amines, alcohols) to yield substituted ureas or carbamates .

Applications and Comparative Analysis

Pharmaceutical Intermediates

The compound is utilized in synthesizing kinase inhibitors and protease-activated receptor (PAR) antagonists. For example, it serves as a precursor to carbamate prodrugs that enhance bioavailability .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaKey DifferencesApplications
N-Methyl-N-(tetrahydro-2H-pyran-4-yl)carbamic chlorideC₇H₁₂ClNO₂N-Methyl substitutionAnticancer agent synthesis
Tetrahydro-2H-pyran-4-carbonyl chlorideC₆H₉ClO₂Carbonyl chloride groupPolymer crosslinking agent
2-(Tetrahydro-2H-pyran-4-yl)acetyl chlorideC₇H₁₁ClO₂Acetyl chloride substituentPeptide modification

The absence of methyl or acetyl groups in (tetrahydro-2H-pyran-4-yl)carbamic chloride simplifies its derivatization, making it a versatile scaffold for medicinal chemistry .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator